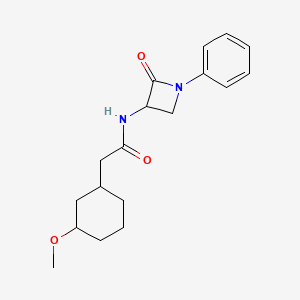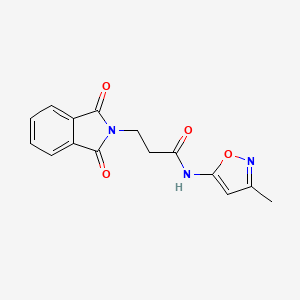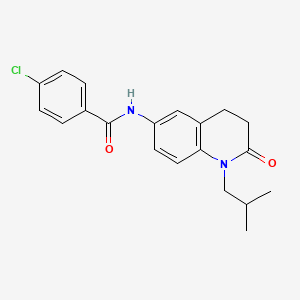
5-(3-Aminopyrrolidin-1-yl)-4-chloropyridazin-3(2H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-Aminopyrrolidin-1-yl)-4-chloropyridazin-3(2H)-one hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridazinone derivative that possesses unique chemical properties, making it an attractive candidate for further research.
Scientific Research Applications
1. Anticancer Potential
The compound shows promise in cancer research. In a study on L1210 cells and P388 leukemia in mice, pyridooxazines and pyridothiazines, related to this compound, demonstrated significant effects on cell proliferation and survival rates (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
2. Antibacterial Activity
As a member of the quinolonecarboxylic acid class, it exhibits potent antibacterial properties. This was highlighted in a study focusing on enantiomers of a similar compound, showcasing its efficacy against aerobic and anaerobic bacteria (Rosen, Chu, Lico, Fernandes, Shen, Borodkin, & Pernet, 1988).
3. Nucleophilic Introduction Studies
Research involving the nucleophilic introduction of various groups into related pyridazin-3(2H)-ones has been conducted, enhancing the understanding of the compound's chemical behavior and potential applications (Schober, Megyeri, & Kappe, 1990).
4. Histamine H₃ Receptor Antagonist
Studies have shown that pyridazin-3-one derivatives can act as potent histamine H₃ receptor antagonists, suggesting potential applications in cognitive enhancement and other CNS-related therapies (Tao, Aimone, Huang, Mathiasen, Raddatz, Lyons, & Hudkins, 2012).
5. Antimicrobial and Antifungal Activities
Some derivatives of similar pyridazinone compounds have demonstrated antimicrobial and antifungal properties, indicating potential applications in infection control and pharmaceutical development (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
6. Mechanism of Electrophilic Substitution
The compound's behavior under electrophilic substitution conditions has been studied, providing insights into its chemical reactivity and potential applications in synthetic chemistry (Katritzky & Pojarlieff, 1968).
7. Synthesis of Novel Indolylpyridazinone Derivatives
The synthesis of novel derivatives that show antibacterial activity highlights the compound's versatility in drug development (Abubshait, 2007).
8. Anticonvulsant and Muscle Relaxant Activities
Derivatives of this compound have been evaluated for their anticonvulsant and muscle relaxant activities, indicating potential therapeutic applications in neurology (Sharma, Verma, Sharma, & Prajapati, 2013).
Properties
IUPAC Name |
4-(3-aminopyrrolidin-1-yl)-5-chloro-1H-pyridazin-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O.ClH/c9-7-6(3-11-12-8(7)14)13-2-1-5(10)4-13;/h3,5H,1-2,4,10H2,(H,12,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZOLVRONNUZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C(=O)NN=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2464320.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2464322.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbutanamide](/img/structure/B2464329.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide](/img/structure/B2464334.png)

![Methyl 3-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate](/img/structure/B2464336.png)
![8-(3,5-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2464337.png)

![4,6-Dimethyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2464340.png)


